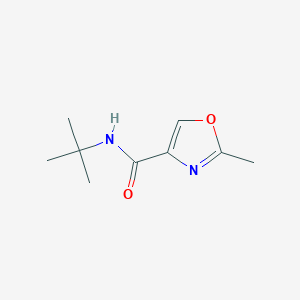![molecular formula C18H24N2O5S B4464230 ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4464230.png)
ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate, also known as EADP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EADP is a piperidine-based compound that contains a sulfonamide group, an ester group, and an indole ring. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mecanismo De Acción
Ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate inhibits the protein-protein interaction between ETS-1 and p300/CBP by binding to the acetyl-lysine binding site of p300/CBP. This binding prevents the recruitment of p300/CBP to ETS-1, which is required for the activation of ETS-1 target genes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate has potent inhibitory effects on the transcriptional activity of ETS-1 and its downstream target genes. ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its high selectivity and potency for the inhibition of the ETS-1/p300/CBP interaction. This makes it a valuable tool for studying the role of this interaction in various biological processes and diseases. However, one limitation of ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate is its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate. One area of research is the development of more soluble analogs of ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate that can be used in a wider range of assays. Another area of research is the identification of other protein-protein interactions that can be targeted by ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate or its analogs. Finally, the potential therapeutic applications of ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate in cancer and inflammatory disorders warrant further investigation.
Aplicaciones Científicas De Investigación
Ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential applications in scientific research. One of the main applications of ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate is as a selective and potent inhibitor of the protein-protein interaction between the transcription factor ETS-1 and the coactivator p300/CBP. This interaction is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammatory disorders. ethyl 1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylate has also been studied for its potential as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
ethyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-3-25-18(22)14-6-9-19(10-7-14)26(23,24)16-4-5-17-15(12-16)8-11-20(17)13(2)21/h4-5,12,14H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZRUIDRRMXFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4464151.png)
![2,6-diethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4464154.png)
![1-(methylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4464157.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B4464161.png)
![1-(2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B4464177.png)

![2-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl acetate](/img/structure/B4464193.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4464206.png)
![N-(4-chlorophenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464217.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B4464238.png)
![methyl N-[(benzylamino)carbonyl]isoleucinate](/img/structure/B4464240.png)
![N-(5-chloro-2-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464245.png)